molecular formula C6H10ClNOS B2993555 2,2-Dimethyl-1,3-thiazolidine-3-carbonyl chloride CAS No. 2131057-08-2

2,2-Dimethyl-1,3-thiazolidine-3-carbonyl chloride

Cat. No.: B2993555
CAS No.: 2131057-08-2
M. Wt: 179.66
InChI Key: MDVGSSBINZIPDC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-thiazolidine-3-carbonyl chloride is a heterocyclic organic compound with the molecular formula C6H10ClNOS. It is characterized by a five-membered thiazolidine ring, which contains both sulfur and nitrogen atoms.

Scientific Research Applications

2,2-Dimethyl-1,3-thiazolidine-3-carbonyl chloride has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Thiazolidine derivatives have shown promise in various therapeutic areas, such as anticancer, antimicrobial, and anti-inflammatory applications.

    Industry: It is utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “2,2-Dimethyl-1,3-thiazolidine-3-carbonyl chloride” can be found on the product page . It is always important to handle chemical compounds with appropriate safety measures.

Future Directions

Thiazolidine derivatives, including “2,2-Dimethyl-1,3-thiazolidine-3-carbonyl chloride”, have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,3-thiazolidine-3-carbonyl chloride typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which are then reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yield and purity, often employing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1,3-thiazolidine-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various thiazolidine derivatives, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

    2,2-Dimethyl-1,3-thiazolidine: A related compound with similar structural features but lacking the carbonyl chloride group.

    Thiazolidine-2,4-dione: Another thiazolidine derivative with notable biological activity.

Comparison: 2,2-Dimethyl-1,3-thiazolidine-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis compared to its analogs .

Properties

IUPAC Name

2,2-dimethyl-1,3-thiazolidine-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNOS/c1-6(2)8(5(7)9)3-4-10-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVGSSBINZIPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(CCS1)C(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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